molecular formula C22H48N2 B14658445 N~1~,N~2~-Didecylethane-1,2-diamine CAS No. 51949-52-1

N~1~,N~2~-Didecylethane-1,2-diamine

Cat. No.: B14658445
CAS No.: 51949-52-1
M. Wt: 340.6 g/mol
InChI Key: LFWYBWSIDJJHPA-UHFFFAOYSA-N
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Description

N~1~,N~2~-Didecylethane-1,2-diamine is an organic compound belonging to the class of diamines Diamines are characterized by the presence of two amine groups attached to an alkane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N~2~-Didecylethane-1,2-diamine typically involves the reaction of ethylene diamine with decyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete substitution.

Industrial Production Methods: On an industrial scale, the production of N1,N~2~-Didecylethane-1,2-diamine may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N1,N~2~-Didecylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly employed.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

N~1~,N~2~-Didecylethane-1,2-diamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of surfactants, emulsifiers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N1,N~2~-Didecylethane-1,2-diamine involves its interaction with various molecular targets. The long alkyl chains can insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the amine groups can form hydrogen bonds with biological molecules, affecting their function and stability.

Comparison with Similar Compounds

    N,N’-Dimethylethylenediamine: Features shorter alkyl chains and different reactivity.

    N,N-Diethylethane-1,2-diamine: Similar structure but with ethyl groups instead of decyl groups.

    N,N’-Dimesitylethane-1,2-diamine: Contains aromatic mesityl groups, leading to different chemical properties.

Uniqueness: N1,N~2~-Didecylethane-1,2-diamine is unique due to its long alkyl chains, which impart distinct physical and chemical properties. These properties make it suitable for specific applications where long-chain diamines are required, such as in the formulation of surfactants and emulsifiers.

Properties

CAS No.

51949-52-1

Molecular Formula

C22H48N2

Molecular Weight

340.6 g/mol

IUPAC Name

N,N'-didecylethane-1,2-diamine

InChI

InChI=1S/C22H48N2/c1-3-5-7-9-11-13-15-17-19-23-21-22-24-20-18-16-14-12-10-8-6-4-2/h23-24H,3-22H2,1-2H3

InChI Key

LFWYBWSIDJJHPA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNCCNCCCCCCCCCC

Origin of Product

United States

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